Cas no 2171183-24-5 (4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
- EN300-1564284
- 2171183-24-5
-
- インチ: 1S/C24H24N4O5/c1-3-19(22(29)25-20-12-28(2)27-21(20)23(30)31)26-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,29)(H,26,32)(H,30,31)/t19-/m1/s1
- InChIKey: XSXSZAIBMWKMFJ-LJQANCHMSA-N
- SMILES: O(C(N[C@@H](C(NC1=CN(C)N=C1C(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 448.17466988g/mol
- 同位素质量: 448.17466988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 8
- 複雑さ: 712
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- XLogP3: 3.6
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1564284-2.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1564284-2500mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1564284-500mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1564284-0.25g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1564284-0.1g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1564284-1.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1564284-5.0g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1564284-0.5g |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1564284-100mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1564284-5000mg |
4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |
2171183-24-5 | 5000mg |
$9769.0 | 2023-09-24 |
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS No. 2171183-24-5): A Comprehensive Overview
4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2171183-24-5) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-L-Ala-L-Phe-OH in its protected form, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and versatile reactivity make it an essential building block in the development of novel drugs and peptides.
The chemical structure of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole core linked to an amino acid derivative, specifically an alanine residue, which is further protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS).
Recent advancements in the field have highlighted the importance of this compound in the development of peptidomimetics and small molecule inhibitors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific proteases, which are implicated in various diseases such as cancer and neurodegenerative disorders. The ability to fine-tune the properties of these derivatives through structural modifications has opened new avenues for drug discovery and development.
In addition to its role in drug discovery, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid has also found applications in the study of protein-protein interactions. Researchers at the University of California, San Francisco, utilized this compound to develop novel probes for investigating the dynamics of protein complexes involved in cellular signaling pathways. These probes have provided valuable insights into the mechanisms underlying various biological processes and have potential therapeutic implications.
The synthesis of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid involves a series of well-defined steps, including the coupling of protected amino acids and subsequent functional group manipulations. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency and yield of these reactions. This has not only reduced the overall cost but also minimized environmental impact, aligning with the principles of green chemistry.
The stability and solubility properties of 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid are crucial factors that influence its utility in various applications. Studies have shown that this compound exhibits good stability under physiological conditions, which is essential for its use in biological assays and therapeutic formulations. Additionally, efforts to enhance its solubility through prodrug strategies or formulation techniques have been successful, further expanding its potential applications.
In conclusion, 4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 2171183-24-5) is a versatile and valuable compound with significant implications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its reactivity and stability, make it an indispensable tool for researchers working on drug discovery, protein-protein interactions, and other related areas. As ongoing research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
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